molecular formula C21H16N2O2S B243956 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide

Cat. No. B243956
M. Wt: 360.4 g/mol
InChI Key: AHTBSYHSEPITHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide has been shown to inhibit the aggregation of tau protein, which is a key pathological feature of Alzheimer's disease. In cancer research, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide has been found to inhibit the proliferation of cancer cells by targeting the microtubule network. In drug discovery, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide has been used as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide exerts its biological effects by targeting the microtubule network, which is essential for various cellular processes such as cell division and intracellular transport. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide binds to the colchicine-binding site of tubulin, which is a key component of the microtubule network, and inhibits its polymerization. This results in the disruption of the microtubule network and the inhibition of various cellular processes.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide inhibits the polymerization of tubulin and disrupts the microtubule network, leading to the inhibition of cell division and intracellular transport. In vivo, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide has been found to inhibit the proliferation of cancer cells and the aggregation of tau protein, which are key pathological features of cancer and Alzheimer's disease, respectively.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide has several advantages for lab experiments such as its high potency, specificity, and low toxicity. However, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide also has some limitations such as its poor solubility in aqueous solutions and its instability under certain conditions, which may affect its biological activity.

Future Directions

There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide. One direction is to develop more potent and selective analogs of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide for the treatment of various diseases. Another direction is to investigate the potential applications of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide in other fields such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide and its potential side effects in vivo.
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency, specificity, and low toxicity make it a valuable tool for the development of new drugs and the investigation of various biological processes. However, further studies are needed to fully understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide involves the condensation of 2-amino-5-methoxybenzoic acid with 2-aminobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide.

properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide

InChI

InChI=1S/C21H16N2O2S/c1-25-18-12-11-15(21-23-16-9-5-6-10-19(16)26-21)13-17(18)22-20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24)

InChI Key

AHTBSYHSEPITHI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.